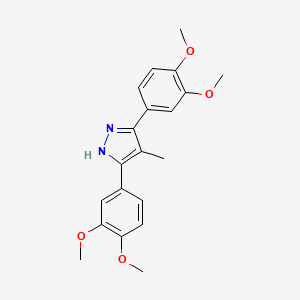

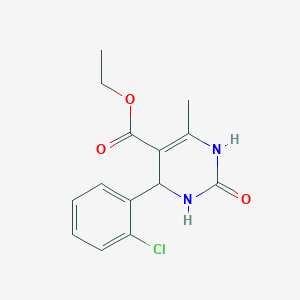

3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Compounds like “3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole” belong to a class of organic compounds known as triazoles . Triazoles are heterocyclic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms .

Synthesis Analysis

The synthesis of similar compounds, such as 3,5-bis(3,4-dimethoxyphenyl)-4-amino-1,2,4-triazole (3,4-MAT), has been reported . The synthesis usually involves a series of reactions including condensation and cyclization .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by various spectroscopic methods including 1H and 13C NMR, mass spectroscopy, and elemental analysis .Chemical Reactions Analysis

Triazoles are known to participate in a variety of chemical reactions. For instance, 3,4-MAT has been studied for its inhibitive action against the corrosion of mild steel in 1 M HCl solution .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For instance, compounds with a triazole ring often exhibit strong chemical activity and low toxicity .Applications De Recherche Scientifique

Structural Analysis and Tautomerism

- Tautomerism and Crystallography : The study of NH-pyrazoles, including compounds structurally related to "3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole," has provided insights into the annular tautomerism observed in these compounds. Research has shown that these compounds can crystallize in forms stabilized by complex patterns of hydrogen bonds, with tautomerism observed both in solution and in the solid state. This phenomenon is crucial for understanding the chemical behavior and stability of pyrazole derivatives (Cornago et al., 2009).

Coordination Chemistry and Metal Complexes

- Metal Derivatives : Research into tris(pyrazolyl)triazine and pyrazolylpyridine derivatives has explored the use of pyrazole groups as ligands in metal complexes. These studies focus on constructing mono- and polymetallic derivatives, demonstrating the versatility of pyrazole derivatives in coordination chemistry. Such complexes have implications for supramolecular assembly and the study of bonding interactions (Claramunt et al., 2003).

Organic Synthesis and Ligand Design

- Optically Active Ligands : The development of new optically active pyrazolylmethane ligands for use in asymmetric allylic alkylation demonstrates the compound's potential in synthesizing chiral molecules. This research underscores the utility of pyrazole derivatives in organic synthesis and the development of catalysts (Bovens et al., 1993).

Biological Activities and Potential Applications

Antimicrobial and Antioxidant Activities : Pyrazoline derivatives have been evaluated for their antibacterial, antifungal, and antioxidant activities. These studies highlight the potential therapeutic applications of pyrazole derivatives in treating infections and diseases characterized by oxidative stress (Govindaraju et al., 2012).

Corrosion Inhibition : Theoretical studies on bipyrazolic-type organic compounds, including analysis on derivatives similar to "3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole," have been conducted to explore their efficiency as corrosion inhibitors. Such studies employ density functional theory (DFT) to understand the molecular basis of their inhibitory activity, with potential applications in materials science (Wang et al., 2006).

Chemotherapeutic Applications : Novel silver complexes based on pyrazole derivatives have shown significant in vitro antitumor activity, suggesting their potential as chemotherapeutic agents. Such compounds have demonstrated efficacy against various cancer cell lines, including small-cell lung carcinoma (SCLC), highlighting their therapeutic potential (Pellei et al., 2023).

Propriétés

IUPAC Name |

3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-12-19(13-6-8-15(23-2)17(10-13)25-4)21-22-20(12)14-7-9-16(24-3)18(11-14)26-5/h6-11H,1-5H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRJVHSRMDTVYKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(4-bromophenyl)-3-(2-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2487594.png)

![2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2487595.png)

![1-[(2,4-dichlorophenyl)sulfonyl]-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine](/img/structure/B2487600.png)

![6-chloro-N-[2-(furan-2-yl)-1H-1,3-benzodiazol-5-yl]pyridine-3-carboxamide](/img/structure/B2487608.png)

![4-[(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]-N-pentylcyclohexanecarboxamide](/img/structure/B2487610.png)

![4,7,8-Trimethyl-6-(3-methylphenyl)-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2487616.png)